Physicochemical Properties and Synthetic Applications of 2-Ethylthio-2-imidazoline Hydroiodide
Physicochemical Properties and Synthetic Applications of 2-Ethylthio-2-imidazoline Hydroiodide
Executive Summary
In the landscape of medicinal chemistry and heterocyclic synthesis, 2-alkylthio-2-imidazolines serve as indispensable electrophilic transfer reagents. Among these, 2-Ethylthio-2-imidazoline hydroiodide (CAS: 86240-40-6) stands out due to its optimal balance of reactivity and stability. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic causality, and validated experimental protocols, designed specifically for researchers and drug development professionals synthesizing alpha-2 adrenergic agonists and related heterocyclic pharmacophores.
Chemical Identity and Physicochemical Profile
2-Ethylthio-2-imidazoline hydroiodide is characterized by a five-membered imidazoline ring substituted at the C2 position with an ethylthio group, stabilized as a hydroiodide salt. The salt form is critical; the iodide counterion provides high lattice energy, rendering the compound a stable, crystalline solid that resists rapid atmospheric degradation compared to its free-base counterpart .
To facilitate compound characterization and computational modeling, the core physicochemical properties are summarized below.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 2-(Ethylthio)-4,5-dihydro-1H-imidazole hydroiodide |
| CAS Number | 86240-40-6 |
| Molecular Formula | C5H11IN2S |
| Molecular Weight | 258.12 g/mol |
| SMILES | CCSC1=NCCN1.I |
| Topological Polar Surface Area (TPSA) | 24.39 Ų |
| LogP | 1.3167 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Purity (Commercial Standard) | ≥98% |
Data sourced from authoritative chemical databases .
Mechanistic Chemistry: The Causality of Reactivity
The primary utility of 2-ethylthio-2-imidazoline hydroiodide lies in its ability to undergo nucleophilic addition-elimination at the C2 carbon. Understanding the physical chemistry behind the reagent's design is crucial for optimizing reaction conditions.
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Causality of the Hydroiodide Salt: The hydroiodide salt is not merely for shelf stability. Protonation of the imidazoline nitrogen delocalizes a positive charge across the N-C-N amidine system. This significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the C2 carbon, making it highly electrophilic and susceptible to nucleophilic attack by amines .
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Causality of the Ethylthio Leaving Group: The ethylthio moiety (-SEt) is an exceptional leaving group in this context. Upon nucleophilic attack, a tetrahedral intermediate is formed. The high polarizability of the sulfur atom stabilizes the developing negative charge in the transition state. Subsequent collapse of the intermediate expels ethanethiol (EtSH), an irreversible step that drives the reaction forward thermodynamically .
Logical pathway of nucleophilic substitution at the C2 position of the imidazoline ring.
Experimental Workflow: Synthesis of 2-Aminoimidazolines
The synthesis of 2-aminoimidazoline derivatives (such as analogs of the alpha-2 adrenergic agonist brimonidine) requires precise control over reaction conditions to prevent side reactions and ensure complete conversion . The following is a self-validating protocol designed for high-yield synthesis.
Step-by-Step Methodology
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Reagent Solvation: Dissolve 1.0 equivalent of 2-ethylthio-2-imidazoline hydroiodide in a polar aprotic solvent (e.g., anhydrous Acetonitrile or DMF).
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Causality: Polar aprotic solvents dissolve the salt efficiently and stabilize the charged transition states without competing as nucleophiles.
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In Situ Neutralization: Add 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality: A sterically hindered, non-nucleophilic base is mandatory. It neutralizes the hydroiodide salt to generate the reactive free base in situ and acts as an acid scavenger for the generated HI, preventing the unwanted protonation of the incoming amine nucleophile.
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Nucleophile Addition: Slowly add 1.1 equivalents of the target primary or secondary amine.
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Self-Validation Check: Monitor the reaction mixture via TLC (Thin-Layer Chromatography) immediately after addition to establish a baseline Rf value for the starting materials.
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Thermal Activation: Heat the reaction mixture to reflux (70-80°C) for 8 to 12 hours.
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Causality: The expulsion of ethanethiol requires thermal energy to overcome the activation barrier. The reaction is complete when the evolution of ethanethiol gas ceases.
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Workup and Purification: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate. Extract, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.
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Self-Validation Check: Confirm the final product structure via ¹H NMR, specifically verifying the disappearance of the ethylthio protons (the characteristic quartet at ~3.1 ppm and triplet at ~1.3 ppm must be absent).
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Step-by-step experimental workflow for synthesizing 2-aminoimidazolines.
Storage and Handling Precautions
Due to the hydroiodide salt and the thioether linkage, the compound is sensitive to prolonged exposure to light, heat, and moisture.
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Storage: Must be sealed in a dry, inert environment (Argon or Nitrogen backfill) and maintained at 2-8°C to prevent premature degradation.
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Handling: Ethanethiol is a highly odorous and volatile byproduct of its primary reaction. All synthetic procedures must be conducted in a highly efficient fume hood equipped with a bleach or hydrogen peroxide scrubber to oxidize and neutralize volatile sulfur compounds.
References
- Title: CN112538074A - Preparation method of debrominated impurities of brimonidine | Source: Google Patents | URL
